molecular formula C15H25N5 B11745407 {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11745407
M. Wt: 275.39 g/mol
InChI Key: RMJSDWZZHDNIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure comprising two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives followed by a series of condensation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups attached to the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amine
  • {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine

Uniqueness

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H25N5/c1-11(2)15-6-14(19(5)18-15)9-16-7-13-8-17-20(10-13)12(3)4/h6,8,10-12,16H,7,9H2,1-5H3

InChI Key

RMJSDWZZHDNIPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CN(N=C2)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.